molecular formula C10H20N+ B093692 6-Azoniaspiro[5.5]undecane CAS No. 181-00-0

6-Azoniaspiro[5.5]undecane

Katalognummer B093692
CAS-Nummer: 181-00-0
Molekulargewicht: 154.27 g/mol
InChI-Schlüssel: HOTNVZSJGHTWIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azoniaspiro[5.5]undecane is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound is unique in that it contains both an azo group and a spirocyclic structure, which gives it interesting properties that make it useful in a wide range of applications.

Wirkmechanismus

The mechanism of action of 6-Azoniaspiro[5.5]undecane is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may have unique properties that make them useful in a wide range of applications, including catalysis and sensing.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 6-Azoniaspiro[5.5]undecane. However, it has been shown to be relatively non-toxic, which makes it a promising candidate for use in biological applications.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-Azoniaspiro[5.5]undecane in lab experiments is its unique properties, which make it useful in a wide range of applications. However, one limitation is that its synthesis can be complex and time-consuming, which may limit its use in some applications.

Zukünftige Richtungen

There are several potential future directions for research on 6-Azoniaspiro[5.5]undecane. One area of interest is in the development of new materials, such as polymers and coatings, that incorporate this compound. Another area of interest is in the development of new catalytic systems that use 6-Azoniaspiro[5.5]undecane as a ligand. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in biological systems.
In conclusion, 6-Azoniaspiro[5.5]undecane is a unique and promising compound that has potential applications in a wide range of scientific research areas. Its synthesis can be complex, but its unique properties make it a promising candidate for use in new materials and catalytic systems. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.

Synthesemethoden

The synthesis of 6-Azoniaspiro[5.5]undecane involves several steps, including the reduction of a nitro group and the formation of a spirocyclic structure. One common method for synthesizing this compound involves the reaction of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with 1,4-dibromobutane, followed by reduction with sodium dithionite.

Wissenschaftliche Forschungsanwendungen

6-Azoniaspiro[5.5]undecane has been studied extensively for its potential applications in scientific research. One area of interest is in the development of new materials, such as polymers and coatings. This compound has been shown to have unique properties that make it useful in these applications, including its ability to form stable complexes with metal ions.

Eigenschaften

CAS-Nummer

181-00-0

Produktname

6-Azoniaspiro[5.5]undecane

Molekularformel

C10H20N+

Molekulargewicht

154.27 g/mol

IUPAC-Name

6-azoniaspiro[5.5]undecane

InChI

InChI=1S/C10H20N/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2/q+1

InChI-Schlüssel

HOTNVZSJGHTWIU-UHFFFAOYSA-N

SMILES

C1CC[N+]2(CC1)CCCCC2

Kanonische SMILES

C1CC[N+]2(CC1)CCCCC2

Synonyme

6-Azoniaspiro[5.5]undecane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.